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molecular formula C13H20N2OSi B8229146 2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine

2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine

Cat. No. B8229146
M. Wt: 248.40 g/mol
InChI Key: VUKLFFMIMLERLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057506

Procedure details

A solution of 37.9 g of 4-(tert-butyl-dimethylsilyloxymethyl)-pyridine-N-oxide, 84 ml of trimethylsilyl cyanide and 44 ml triethylamine is stirred under nitrogen at reflux for 21/2 hours Dark solution is cooled in an ice bath, then 40 ml of ethanol added followed by 500 ml of ethyl acetate. The solution is washed twice with water, dried over sodium sulfate, filtered, concentrated in vacuo and purified by flash chromatography using ethyl acetate/hexane (1:10) to yield 4-(tert-butyl-dimethylsilyloxymethyl)-2-cyanopyridine.
Name
4-(tert-butyl-dimethylsilyloxymethyl)-pyridine-N-oxide
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][N+:13]([O-])=[CH:12][CH:11]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C[Si]([C:21]#[N:22])(C)C.C(N(CC)CC)C.C(O)C>C(OCC)(=O)C>[Si:1]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:21]#[N:22])[CH:11]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
4-(tert-butyl-dimethylsilyloxymethyl)-pyridine-N-oxide
Quantity
37.9 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC=[N+](C=C1)[O-]
Name
Quantity
84 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
44 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21/2 hours Dark solution
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice bath
WASH
Type
WASH
Details
The solution is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC(=NC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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